

# A Spectroscopic Comparison of 3-Methoxybutyl Acetate and Its Structural Isomers

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## Compound of Interest

Compound Name: 3-Methoxybutyl acetate

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This guide provides a detailed spectroscopic comparison of **3-methoxybutyl acetate** and its four common structural isomers: n-butyl acetate, sec-butyl acetate, isobutyl acetate, and tert-butyl acetate. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings. This document presents key data from Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-methoxybutyl acetate** and its structural isomers. This data has been compiled from various spectral databases and literature sources.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Structure	$\delta$ (ppm) of Protons
3-Methoxybutyl acetate	$\text{CH}_3\text{COOCH}_2(\text{CH}_2)\text{CH}(\text{OCH}_3)\text{CH}_3$	$\sim 4.15$ (t), $\sim 3.41$ (m), $\sim 3.31$ (s), $\sim 2.04$ (s), $\sim 1.78$ (m), $\sim 1.16$ (d) <a href="#">[1]</a>
n-Butyl acetate	$\text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$	$\sim 4.07$ (t), $\sim 2.06$ (s), $\sim 1.64$ (quin), $\sim 0.93$ (t) <a href="#">[2]</a> <a href="#">[3]</a>
sec-Butyl acetate	$\text{CH}_3\text{COOCH}(\text{CH}_3)\text{CH}_2\text{CH}_3$	$\sim 4.85$ (m), $\sim 2.03$ (s), $\sim 1.56$ (m), $\sim 1.22$ (d), $\sim 0.87$ (t)
Isobutyl acetate	$\text{CH}_3\text{COOCH}_2\text{CH}(\text{CH}_3)_2$	$\sim 3.88$ (d), $\sim 2.05$ (s), $\sim 1.95$ (m), $\sim 0.94$ (d) <a href="#">[4]</a>
tert-Butyl acetate	$\text{CH}_3\text{COOC}(\text{CH}_3)_3$	$\sim 1.95$ (s), $\sim 1.45$ (s)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Structure	$\delta$ (ppm) of Carbons
3-Methoxybutyl acetate	$\text{CH}_3\text{COOCH}_2(\text{CH}_2)\text{CH}(\text{OCH}_3)\text{CH}_3$	Data not readily available in searched sources.
n-Butyl acetate	$\text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$	$\sim 171.1$ , $\sim 64.4$ , $\sim 30.6$ , $\sim 20.9$ , $\sim 19.1$ , $\sim 13.6$
sec-Butyl acetate	$\text{CH}_3\text{COOCH}(\text{CH}_3)\text{CH}_2\text{CH}_3$	$\sim 170.6$ , $\sim 72.7$ , $\sim 28.8$ , $\sim 21.2$ , $\sim 19.5$ , $\sim 9.6$ <a href="#">[5]</a>
Isobutyl acetate	$\text{CH}_3\text{COOCH}_2\text{CH}(\text{CH}_3)_2$	$\sim 171.1$ , $\sim 70.8$ , $\sim 27.8$ , $\sim 20.9$ , $\sim 19.0$
tert-Butyl acetate	$\text{CH}_3\text{COOC}(\text{CH}_3)_3$	$\sim 170.3$ , $\sim 80.2$ , $\sim 28.5$ , $\sim 22.2$ <a href="#">[6]</a>

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in  $\text{cm}^{-1}$ )

Compound	Structure	Key Peaks (cm <sup>-1</sup> )
3-Methoxybutyl acetate	<chem>CH3COOCH2(CH2)CH(OCH3)CH3</chem>	~1740 (C=O stretch), ~1240 (C-O stretch), ~1120 (C-O-C stretch)
n-Butyl acetate	<chem>CH3COOCH2CH2CH2CH3</chem>	~1739 (C=O stretch), ~1231 (C-O stretch), ~2970, 2884 (C-H stretch)[3]
sec-Butyl acetate	<chem>CH3COOCH(CH3)CH2CH3</chem>	~1740 (C=O stretch), ~1245 (C-O stretch), ~2975 (C-H stretch)[7][8]
Isobutyl acetate	<chem>CH3COOCH2CH(CH3)2</chem>	~1740 (C=O stretch), ~1240 (C-O stretch), ~2965 (C-H stretch)
tert-Butyl acetate	<chem>CH3COOC(CH3)3</chem>	~1738 (C=O stretch), ~1250 (C-O stretch), ~2980 (C-H stretch)

Table 4: Mass Spectrometry Data (Key m/z values)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
3-Methoxybutyl acetate	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub>	146.19	103, 87, 73, 59, 43[9]
n-Butyl acetate	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	116.16	73, 56, 43[10]
sec-Butyl acetate	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	116.16	87, 73, 57, 43[11][12]
Isobutyl acetate	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	116.16	73, 56, 43[13][14]
tert-Butyl acetate	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	116.16	101, 57, 43[15]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The solution was then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.98 s
  - Spectral Width: 20.5 ppm
  - Referencing: The residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm) was used as the internal standard.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Program: zgpg30 (proton-decoupled)
  - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s
- Spectral Width: 240 ppm
- Referencing: The solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm) was used as the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.
- Method: Attenuated Total Reflectance (ATR) or thin-film transmission.
- Spectral Range:  $4000\text{--}400\text{ cm}^{-1}$
- Resolution:  $4\text{ cm}^{-1}$
- Number of Scans: 16
- Data Processing: Background correction was performed using the empty accessory.

## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
- Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole.

- Scan Range: m/z 35-300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- GC Conditions (if applicable):
  - Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
  - Inlet Temperature: 250 °C.
  - Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

## Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of **3-methoxybutyl acetate** and its structural isomers.



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Caption: Workflow for the spectroscopic comparison and identification of isomers.

This comprehensive guide provides the necessary data and protocols for a thorough spectroscopic comparison of **3-methoxybutyl acetate** and its structural isomers. The distinct patterns in their NMR, IR, and MS spectra allow for their clear differentiation, which is essential for quality control, reaction monitoring, and various research applications.

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